molecular formula C10H23ClN2O2 B1500073 tert-Butyl (4-(methylamino)butyl)carbamate hydrochloride CAS No. 1188263-77-5

tert-Butyl (4-(methylamino)butyl)carbamate hydrochloride

Cat. No.: B1500073
CAS No.: 1188263-77-5
M. Wt: 238.75 g/mol
InChI Key: AOPIPBAUKZAPQI-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is definitively identified by the Chemical Abstracts Service registry number 1188263-77-5. The compound's systematic nomenclature according to International Union of Pure and Applied Chemistry conventions designates it as tert-butyl N-[4-(methylamino)butyl]carbamate hydrochloride. Alternative nomenclature systems recognize this compound as carbamic acid, N-[4-(methylamino)butyl]-, 1,1-dimethylethyl ester, hydrochloride in the 1:1 stoichiometric ratio.

The molecular formula C10H23ClN2O2 represents the complete hydrochloride salt form, incorporating the chloride anion as an integral component of the compound's identity. This formulation distinguishes it from the free base form, which carries the molecular formula C10H22N2O2 and the separate Chemical Abstracts Service number 874831-66-0. The hydrochloride designation indicates the presence of hydrochloric acid in the salt formation process, resulting in enhanced water solubility characteristics.

Property Value
Chemical Abstracts Service Number 1188263-77-5
Molecular Formula C10H23ClN2O2
Molecular Weight 238.75 g/mol
International Union of Pure and Applied Chemistry Name tert-butyl N-[4-(methylamino)butyl]carbamate hydrochloride
Simplified Molecular-Input Line-Entry System O=C(OC(C)(C)C)NCCCCNC.[H]Cl

Structural Classification and Characteristics

This compound belongs to the carbamate class of organic compounds, specifically categorized as an N-protected amino derivative. The structural architecture incorporates a tert-butyloxycarbonyl protecting group, commonly employed in peptide synthesis and amino acid protection strategies. This protecting group functionality provides acid-labile characteristics, enabling selective deprotection under controlled acidic conditions.

The compound's structural framework consists of a four-carbon aliphatic chain bearing a terminal methylamino group and a carbamate-protected amino terminus. This bifunctional design creates opportunities for diverse chemical transformations, particularly in synthetic applications requiring selective functional group manipulation. The presence of the hydrochloride salt form enhances the compound's stability and handling characteristics while maintaining the inherent reactivity of the protected amine functionalities.

The tert-butyl ester component confers steric bulk that influences the compound's conformational preferences and reaction selectivity patterns. This steric influence proves particularly valuable in asymmetric synthesis applications where conformational control directly impacts stereochemical outcomes. The methylamino terminus provides a secondary amine functionality that remains available for further chemical elaboration while the carbamate-protected end offers opportunities for controlled deprotection and subsequent functionalization.

Structural Component Classification Functional Significance
tert-Butyloxycarbonyl Group Protecting Group Acid-labile amino protection
Four-Carbon Chain Aliphatic Linker Structural scaffold
Methylamino Terminus Secondary Amine Reactive site for elaboration
Hydrochloride Salt Ionic Component Enhanced solubility and stability

Historical Context in Chemical Research

The development of tert-butyloxycarbonyl protecting group chemistry traces its origins to the pioneering work of Carpino and colleagues in the early 1960s, who introduced this protecting group strategy as a mild and efficient method for amino acid protection. The subsequent evolution of carbamate chemistry led to the development of more complex derivatives, including compounds featuring extended aliphatic chains and multiple functional groups.

The specific compound this compound emerged as part of broader research efforts focused on developing versatile synthetic intermediates for pharmaceutical applications. Patent literature from the early 2000s documents various synthetic approaches toward related carbamate derivatives, highlighting the growing recognition of their utility in drug discovery and development programs.

Research methodologies for carbamate synthesis have evolved significantly over the past two decades, with particular emphasis on developing environmentally benign synthetic protocols. The synthesis of tert-butyl 2-(methylamino)ethylcarbamate, a structurally related compound, demonstrates the application of green chemistry principles through the use of readily available starting materials and efficient reaction conditions. These methodological advances have directly influenced the synthetic approaches employed for more complex derivatives, including the title compound.

Contemporary research efforts have focused on expanding the scope of carbamate applications beyond traditional protecting group chemistry. The introduction of modified carbamate structures, such as the tert-butoxythiocarbonyl group, represents ongoing efforts to develop protecting groups with enhanced selectivity and orthogonal deprotection capabilities. These developments provide important context for understanding the continued relevance of carbamate chemistry in modern synthetic organic chemistry.

Significance in Organic Chemistry and Pharmaceutical Sciences

This compound occupies a significant position in contemporary organic synthesis as both a synthetic intermediate and a model compound for studying carbamate reactivity patterns. The compound's bifunctional structure enables its utilization in convergent synthetic strategies where multiple bond-forming reactions can be orchestrated from a single precursor molecule. This versatility proves particularly valuable in the synthesis of complex pharmaceutical targets requiring precise functional group manipulation.

In pharmaceutical chemistry, the compound serves as a crucial building block for the synthesis of bioactive molecules targeting various therapeutic areas. The tert-butyloxycarbonyl protecting group provides essential chemoselectivity during multi-step synthetic sequences, allowing for the introduction of diverse pharmacophoric elements without interference from reactive amino functionalities. This protective strategy has enabled the development of numerous drug candidates and marketed pharmaceuticals.

The compound's role in method development extends beyond simple protecting group applications to encompass advanced synthetic transformations. Research investigations have demonstrated its utility in lithiation reactions, cross-coupling processes, and asymmetric synthesis protocols. These applications highlight the compound's versatility as a synthetic platform and its potential for generating molecular diversity through systematic structural modification.

Current research trends emphasize the development of novel synthetic methodologies that exploit the unique reactivity profile of carbamate-containing substrates. The compound's participation in cascade reaction sequences and its compatibility with modern catalytic systems position it as an important tool for accessing complex molecular architectures efficiently. These capabilities align with contemporary pharmaceutical research goals of developing sustainable and cost-effective synthetic routes to bioactive compounds.

Application Area Specific Utility Research Impact
Protecting Group Chemistry Amino protection in multi-step synthesis Enhanced synthetic selectivity
Pharmaceutical Intermediates Building block for drug synthesis Access to bioactive molecules
Method Development Substrate for novel transformations Expanded synthetic capabilities
Asymmetric Synthesis Chiral auxiliary applications Stereochemical control strategies

Properties

IUPAC Name

tert-butyl N-[4-(methylamino)butyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2.ClH/c1-10(2,3)14-9(13)12-8-6-5-7-11-4;/h11H,5-8H2,1-4H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPIPBAUKZAPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662512
Record name tert-Butyl [4-(methylamino)butyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188263-77-5
Record name Carbamic acid, N-[4-(methylamino)butyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188263-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [4-(methylamino)butyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl (4-(methylamino)butyl)carbamate hydrochloride is a carbamate derivative with significant potential in pharmaceutical applications, particularly in neuropharmacology. This compound's structure suggests interactions with various biological targets, including enzymes and receptors involved in neurological processes. This article reviews its biological activity, synthesizing findings from diverse research sources to provide a comprehensive overview.

  • Molecular Formula : C10_{10}H20_{20}ClN1_{1}O2_{2}
  • Molecular Weight : 202.29 g/mol
  • CAS Number : 874831-66-0

The mechanism of action for this compound involves:

  • Enzyme Interaction : The carbamate group can form covalent bonds with the active sites of enzymes, leading to either inhibition or activation of their activity.
  • Receptor Modulation : The methylamino group interacts with receptor sites, influencing their function and related signaling pathways.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the context of drug development:

  • Neuropharmacological Effects :
    • It has shown potential to cross the blood-brain barrier, suggesting applications in treating neurological disorders.
    • Studies indicate its ability to modulate specific enzyme activities related to neurotransmitter systems, which may enhance cognitive functions or provide therapeutic effects against neurodegenerative diseases.
  • Enzyme Inhibition :
    • The compound has been evaluated for its effects on various enzymes, showing significant inhibitory activity that could be leveraged in drug design .
  • Cellular Interactions :
    • Its capacity to penetrate cellular membranes allows it to influence intracellular signaling pathways, making it a candidate for further investigation in drug design and development.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound, emphasizing its pharmacological potential:

  • Study on Neuroprotective Effects :
    A study investigated the compound's neuroprotective effects against amyloid beta-induced toxicity in astrocytes. Results indicated that it could reduce oxidative stress markers and inflammation in cell cultures, suggesting its potential as a treatment for Alzheimer's disease .
  • In Vivo Studies :
    In animal models simulating neurodegeneration, the compound demonstrated moderate protective effects against cognitive decline induced by scopolamine. However, bioavailability issues were noted, indicating that further optimization is necessary for effective therapeutic use .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameMechanism of ActionNotable ActivityReference
This compoundEnzyme inhibition and receptor modulationNeuroprotective effects; modulates neurotransmitter systems
tert-Butyl (2-chloroethyl)(methyl)carbamateSimilar enzyme interactionsEffective in degrading estrogen receptors
tert-butyl 2-(substituted benzamido)phenylcarbamateAnti-inflammatory activitySignificant inhibition in carrageenan-induced edema

Scientific Research Applications

Pharmaceutical Intermediate

Tert-Butyl (4-(methylamino)butyl)carbamate hydrochloride serves as a building block for synthesizing various pharmaceutical compounds. Its structure allows it to participate in reactions typical of carbamates, which are crucial for creating more complex organic molecules in medicinal chemistry.

Synthesis and Yield

The synthesis of this compound typically follows a straightforward method that yields high purity products. The reaction conditions and reagents used can be optimized to enhance the yield further, making it an attractive intermediate for pharmaceutical applications.

Neuropharmacological Applications

Research indicates that this compound exhibits significant biological activity, particularly in drug development targeting neurological disorders. Its ability to cross the blood-brain barrier suggests potential applications in neuropharmacology, particularly for conditions involving neurotransmitter systems.

Interaction with Biological Targets

The compound's structure implies potential interactions with biological targets such as enzymes and receptors involved in neurological processes. Preliminary studies have shown that it can modulate certain enzyme activities and influence intracellular signaling pathways, making it a candidate for further investigation in drug design and development.

The compound has shown promise in modulating biological activities, particularly those related to neurodegenerative diseases. Its ability to penetrate cellular membranes allows it to influence intracellular signaling pathways, which is critical for developing therapeutic agents targeting neurological conditions.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at the methylamino group, forming N-oxides. The reaction is influenced by the choice of oxidizing agent and solvent.

Reagent Conditions Product Source
Hydrogen peroxideAcidic aqueous solution, 25°C(4-(Methyl-N-oxide)butyl)carbamate
Potassium permanganateEthanol, refluxOxidized carbamate derivatives

The formation of N-oxides is critical for modulating biological activity, as oxidation alters electron distribution and hydrogen-bonding capabilities.

Reduction Reactions

Reduction targets the carbamate moiety, cleaving the carbonyl group to yield primary or secondary amines.

Reagent Conditions Product Source
Lithium aluminum hydrideTetrahydrofuran, 0°C4-(Methylamino)butylamine
Sodium borohydrideMethanol, 25°CPartially reduced intermediates

Reduction with LiAlH4 proceeds quantitatively, while NaBH4 yields incomplete conversion due to steric hindrance from the tert-butyl group.

Substitution Reactions

The carbamate group participates in nucleophilic substitution, enabling functional group interconversion.

Nucleophile Conditions Product Source
EthanolamineDCM, triethylamine, 25°CEthanolamine-substituted derivative
ThiophenolDMF, K2CO3, 60°CPhenylthio-carbamate

Substitution reactions are pH-dependent, with optimal performance under mildly basic conditions to deprotonate nucleophiles.

Deprotection Reactions

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions, releasing the free amine hydrochloride.

Acid Conditions Product Source
Hydrochloric acidDioxane, 25°C, 2h4-(Methylamino)butylamine hydrochloride
Trifluoroacetic acidDichloromethane, 0°C, 1hDeprotected amine

Deprotection with HCl is preferred for scalability, while TFA offers faster kinetics .

Catalytic Reactions

The compound serves as a substrate in transition-metal-catalyzed reactions, such as cross-coupling.

Catalyst Conditions Product Source
Palladium(II) acetateDMF, 100°C, 12hArylated carbamate derivatives
Copper(I) iodideAcetonitrile, 80°C, 6hAlkynylated analogs

These reactions enable the introduction of aryl or alkynyl groups for structural diversification .

Stability and Side Reactions

  • Hydrolysis : Prolonged exposure to water leads to gradual hydrolysis of the carbamate group, forming CO2 and the corresponding amine.

  • Thermal Decomposition : Decomposes above 200°C, releasing isobutylene and CO2.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares core structural motifs with other tert-butyl carbamate derivatives. Key analogs and their distinguishing features are summarized below:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Similarity Score
tert-Butyl (4-aminobut-2-en-1-yl)carbamate 1914155-12-6 C₉H₁₆N₂O₂ 200.24 Unsaturated butenyl chain, primary amine 0.74
tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride 156731-40-7 C₉H₁₇ClN₂O₂ 236.70 Hydrochloride salt, conjugated double bond 0.73
tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride 1179359-61-5 C₁₀H₂₁ClN₂O₂ 248.74 Branched methyl group, tertiary amine N/A
tert-Butyl (4-amino-4-methylcyclohexyl)carbamate hydrochloride 1426425-30-0 C₁₂H₂₅ClN₂O₂ 264.79 Cyclohexyl ring, steric hindrance N/A

Key Observations :

  • Hydrochloride Salts : The hydrochloride derivatives (e.g., CAS 156731-40-7 and 1179359-61-5) exhibit higher molecular weights and improved aqueous solubility compared to their free-base counterparts .
  • Reactivity : The presence of unsaturated bonds (e.g., butenyl in CAS 1914155-12-6) may enhance electrophilic reactivity, whereas saturated chains (as in the target compound) favor nucleophilic substitution or hydrogen bonding .

Preparation Methods

Boc Protection of Aminobutyl Precursors

The starting material often is 4-aminobutanol or its derivatives. The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions to yield the Boc-protected intermediate.

  • Typical conditions: Boc2O, base (e.g., triethylamine), solvent such as dichloromethane or ethyl acetate.
  • Reaction time: 1–3 hours at room temperature.
  • Yield: Generally high, >85%.

Detailed Experimental Data from Patents

Step Reagents & Conditions Temperature (°C) Time Yield (%) Notes
Boc protection of 4-aminobutyl precursor Di-tert-butyl dicarbonate, base (e.g., N-methylmorpholine), solvent: ethyl acetate -10 to 15 2–4 h ~90 Formation of Boc intermediate (Compound I)
Phase-transfer catalyzed methylation Methyl sulfate, tetrabutylammonium bromide (0.025–0.2 molar equiv), KOH (50% aqueous), ethyl acetate 0 to 10 2–3 h 92–97 Alkylation under PTC conditions
Hydrochloride salt formation HCl gas or HCl solution in solvent Room temp 1–2 h Quantitative Crystallization of hydrochloride salt

Data adapted from CN102020589B patent embodiments.

Reaction Mechanism Insights

  • Boc Protection: The nucleophilic amino group attacks the electrophilic carbonyl carbon of Boc2O, forming a carbamate linkage and releasing tert-butanol.
  • Phase-Transfer Catalyzed Methylation: The tetrabutylammonium bromide facilitates the transfer of hydroxide ions from the aqueous to the organic phase where the Boc-protected amine reacts with methyl sulfate, leading to selective N-methylation.
  • Salt Formation: Protonation of the tertiary amine by HCl yields the stable hydrochloride salt.

Alternative Synthetic Approaches

While the PTC alkylation method is efficient, other methods reported in literature for carbamate derivatives include:

  • Curtius rearrangement: Conversion of acyl azides to isocyanates, which react with tert-butanol to form Boc carbamates.
  • EDCI/HOBt coupling: For carbamates linked to aromatic amines, carbamate formation via amide coupling reagents is reported, though less common for this aliphatic substrate.

These methods are less directly applicable to tert-Butyl (4-(methylamino)butyl)carbamate hydrochloride but provide context for carbamate synthesis.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition
Starting material 4-Aminobutanol or N-Boc-4-aminobutyl derivatives
Boc protection reagent Di-tert-butyl dicarbonate (Boc2O)
Base for Boc protection N-Methylmorpholine or triethylamine
Solvent for Boc protection Ethyl acetate, dichloromethane
Methylation reagent Methyl sulfate
Phase-transfer catalyst Tetrabutylammonium bromide
Alkylation solvent Ethyl acetate
Alkylation temperature 0 to 10 °C
Alkylation base 50% aqueous KOH
Hydrochloride formation HCl gas or HCl solution in ether or ethyl acetate
Typical yields Boc protection: ~90%; Methylation: 92–97%

Q & A

Q. What advanced reactor designs improve scalability and yield for multi-step syntheses involving this compound?

  • Methodological Answer : Use continuous-flow reactors with in-line IR monitoring for Boc protection and hydrochloride formation. Benefits include precise temperature control (critical for exothermic steps) and reduced side reactions. Membrane separation units can isolate intermediates without manual purification .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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tert-Butyl (4-(methylamino)butyl)carbamate hydrochloride
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tert-Butyl (4-(methylamino)butyl)carbamate hydrochloride

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